REACTION_CXSMILES
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[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:16](C(OC(C)(C)C)=O)[C:9]2=[N:10][C:11]([Cl:15])=[C:12]([CH3:14])[CH:13]=[C:8]2[CH:7]=1)=[O:5].FC(F)(F)C(O)=O>ClCCl>[CH2:2]([O:3][C:4]([C:6]1[NH:16][C:9]2=[N:10][C:11]([Cl:15])=[C:12]([CH3:14])[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:1]
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Name
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|
Quantity
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0.53 g
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Type
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reactant
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Smiles
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CCOC(=O)C1=CC=2C(=NC(=C(C2)C)Cl)N1C(=O)OC(C)(C)C
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Name
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Quantity
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8 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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Quantity
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1.44 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the cooling bath removed
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Type
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CUSTOM
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Details
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After 2 h the volatile components were removed
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Duration
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2 h
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Type
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ADDITION
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Details
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the residue was poured into saturated aqueous sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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extracted twice with dichloromethane
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The resulting off-white solid (91.1%) was used without further purification
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Name
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Type
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Smiles
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C(C)OC(=O)C1=CC=2C(=NC(=C(C2)C)Cl)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |